9,9-Dimethyl-9H-fluoren-3-amine CAS 1421789-14-1 properties
9,9-Dimethyl-9H-fluoren-3-amine CAS 1421789-14-1 properties
Topic: 9,9-Dimethyl-9H-fluoren-3-amine (CAS 1421789-14-1) Content Type: Technical Monograph & Application Guide Audience: Researchers, Material Scientists, and Drug Discovery Professionals
CAS 1421789-14-1 | High-Triplet Energy OLED Intermediate [1]
Executive Summary
9,9-Dimethyl-9H-fluoren-3-amine (CAS 1421789-14-1) is a specialized arylamine intermediate primarily utilized in the synthesis of advanced optoelectronic materials, specifically for Organic Light Emitting Diodes (OLEDs).[2][3] Unlike its more common isomer, 2-amino-9,9-dimethylfluorene, the 3-amino variant offers a meta-conjugated linkage relative to the biphenyl core. This structural distinction disrupts extended
Chemical Identity & Physicochemical Properties[5][6][7]
Core Identity Data
| Property | Specification |
| CAS Number | 1421789-14-1 |
| IUPAC Name | 9,9-Dimethyl-9H-fluoren-3-amine |
| Synonyms | 3-Amino-9,9-dimethylfluorene; 9,9-Dimethylfluoren-3-amine |
| Molecular Formula | C |
| Molecular Weight | 209.29 g/mol |
| SMILES | CC1(C)C2=CC=CC=C2C3=C1C=C(N)C=C3 |
| InChI Key | GAGIQOAHYUJVFT-UHFFFAOYSA-N |
Physical Characteristics
| Parameter | Value / Description | Note |
| Physical State | Solid (Powder/Crystals) | Typically white to off-white. |
| Melting Point | > 70°C (Predicted/Derivative-based) | Note: Precursor 3-bromo-9,9-dimethylfluorene melts ~68°C; amine form typically higher. |
| Density | ~1.107 g/cm³ (Predicted) | Standard for fluorene derivatives. |
| Solubility | Soluble in DCM, THF, Toluene, CHCl | Low solubility in water/alcohols. |
| Purity Standard | Electronic grade often requires |
Synthetic Routes & Process Chemistry
The synthesis of the 3-isomer is non-trivial compared to the 2-isomer because direct nitration of fluorene occurs at the 2-position (para to the biphenyl linkage). Therefore, the 3-amine is synthesized via a halide-precursor route , ensuring regiochemical fidelity.
Protocol: Synthesis from 3-Bromo-9H-fluorene
This route avoids isomer contamination by establishing the 3-position functionality before the amine installation.
Step 1: C9-Dimethylation (The "Locking" Step)
-
Precursor: 3-Bromo-9H-fluorene.[4]
-
Reagents: Iodomethane (MeI) or Dimethyl Carbonate (DMC), Potassium tert-butoxide (KOtBu).
-
Solvent: DMSO or THF (anhydrous).
-
Mechanism: Deprotonation of the acidic C9 protons (pKa ~22) followed by double S
2 alkylation. -
Process Note: The reaction must be kept strictly anhydrous to prevent quenching of the fluorenyl anion. The dimethyl group prevents oxidative degradation at the C9 position during device operation.
Step 2: Buchwald-Hartwig Amination
-
Precursor: 3-Bromo-9,9-dimethylfluorene (from Step 1).[1][4]
-
Reagents: Benzophenone imine (ammonia surrogate), Pd
(dba) (catalyst), BINAP or DPPF (ligand), NaOtBu (base). -
Solvent: Toluene, 100°C.
-
Hydrolysis: Subsequent acid hydrolysis (HCl/THF) yields the free primary amine.
-
Why this method? Direct amination with ammonia gas often leads to diarylation. Benzophenone imine ensures mono-amination.
Synthetic Workflow Diagram
Caption: Regioselective synthesis pathway ensuring 3-position fidelity via brominated precursor.
Functional Applications
A. Optoelectronics (Primary Application)
Role: Intermediate for Hole Transport Layers (HTL) and Host Materials.
-
Mechanism: The 3-position linkage creates a meta-conjugation effect. Unlike the 2-position (which extends conjugation linearly), the 3-position interruption raises the Triplet Energy (
) . -
Benefit: High
is essential for preventing reverse energy transfer from blue phosphorescent or TADF emitters, thereby maintaining high device efficiency. -
Usage: Reacted with aryl halides (e.g., bromobenzenes, carbazoles) to form bulky triarylamines (e.g., derivatives of TAPC or NPB analogues).
B. Medicinal Chemistry (Exploratory)
Role: Pharmacophore Scaffold.
-
Potential: Fluorene derivatives are known DNA intercalators. The 9,9-dimethyl substitution reduces metabolic susceptibility at the C9 position (preventing oxidation to fluorenone), potentially improving the pharmacokinetic profile compared to bare fluorenes.
-
Target Classes: Kinase inhibitors (where planar hydrophobic motifs are required) and bio-imaging probes (due to intrinsic fluorescence).
Quality Control & Characterization
To ensure "Electronic Grade" performance (impurities < 50 ppm), the following QC metrics are mandatory:
-
1H NMR (CDCl
, 400 MHz):-
1.45-1.50 ppm (s, 6H, CH
): Confirms dimethylation. -
3.8-4.0 ppm (br s, 2H, NH
): Confirms free amine. - 6.8-7.8 ppm (m, 7H, Ar-H ): Characteristic fluorene aromatic pattern. Crucial: Verify splitting pattern to distinguish 3-isomer (meta/ortho coupling) from 2-isomer.
-
1.45-1.50 ppm (s, 6H, CH
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water gradient.
-
Target: >99.5% (Area) for OLED usage; >98% for synthesis.
-
-
TGA (Thermogravimetric Analysis):
-
Confirm decomposition temperature (
) > 250°C to ensure stability during sublimation purification of downstream products.
-
Safety & Handling
-
Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335). As an aromatic amine, treat as a potential sensitizer.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Light sensitive (store in amber vials).
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during handling to avoid inhalation of dust.
References
-
Synthesis of 3-Bromo-9,9-dimethylfluorene: ChemicalBook Protocols. Methodologies for C9-alkylation of 3-bromofluorene using NaOtBu/MeI.
-
OLED Material Design: BenchChem Application Notes. Fluorene derivatives in high-efficiency OLEDs and the impact of substitution patterns on triplet energy.
-
Fluorene Isomer Properties: PubChem Compound Summary. Data on 9,9-Dimethylfluorene derivatives and structural isomers.
-
Buchwald-Hartwig Amination Standards: Organic Syntheses. General procedures for converting aryl bromides to amines using Pd-catalysis.
Sources
- 1. Page loading... [guidechem.com]
- 2. 1179529-07-7|N-([1,1':4',1''-Terphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine|BLD Pharm [bldpharm.com]
- 3. 597554-76-2|5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene|BLD Pharm [bldpharm.com]
- 4. 3-Bromo-9,9-dimethylfluorene synthesis - chemicalbook [chemicalbook.com]
